![molecular formula C15H11ClN2O2 B5589409 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole](/img/structure/B5589409.png)
1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole
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Description
1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole class, often researched for its potential applications in medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds like 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. This process often employs techniques such as cyclization and aromatic substitutions to achieve the desired molecular structure (Gowda et al., 2009).
Molecular Structure Analysis
Benzimidazole derivatives are characterized by their distinct bicyclic structure, consisting of a fused imidazole ring with a benzene ring. The presence of substituents like chloro and methoxy groups significantly influences the molecular geometry and electronic distribution within the molecule, affecting its chemical behavior and biological activity (Cui Ya-r, 2013).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-closing reactions. The presence of electron-withdrawing or donating groups can modulate the reactivity of these compounds (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives like melting point, solubility, and crystalline structure are influenced by their molecular structure. Substituents such as chloro and methoxy groups impact these physical characteristics by altering intermolecular forces and molecular symmetry (Kazak et al., 2006).
Chemical Properties Analysis
The chemical properties of 1-(5-chloro-2-methoxybenzoyl)-1H-benzimidazole, such as acidity/basicity, reactivity with other chemicals, and stability, are governed by the electronic nature of the benzimidazole core and its substituents. These properties are crucial in determining the compound's suitability for various applications in chemistry and pharmacology (Hu et al., 2015).
Mechanism of Action
1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptor. It enhances the activity of AMPA receptors by increasing the binding affinity of glutamate and prolonging the opening of the ion channel.
Safety and Hazards
properties
IUPAC Name |
benzimidazol-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(16)8-11(14)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOANEJUYIDYXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzoimidazol-1-yl-(5-chloro-2-methoxy-phenyl)-methanone |
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